4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide 4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 391221-58-2
VCID: VC5749005
InChI: InChI=1S/C17H15ClN2OS/c1-10-2-7-15-13(8-10)14(9-19)17(22-15)20-16(21)11-3-5-12(18)6-4-11/h3-6,10H,2,7-8H2,1H3,(H,20,21)
SMILES: CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C#N
Molecular Formula: C17H15ClN2OS
Molecular Weight: 330.83

4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

CAS No.: 391221-58-2

Cat. No.: VC5749005

Molecular Formula: C17H15ClN2OS

Molecular Weight: 330.83

* For research use only. Not for human or veterinary use.

4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide - 391221-58-2

Specification

CAS No. 391221-58-2
Molecular Formula C17H15ClN2OS
Molecular Weight 330.83
IUPAC Name 4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Standard InChI InChI=1S/C17H15ClN2OS/c1-10-2-7-15-13(8-10)14(9-19)17(22-15)20-16(21)11-3-5-12(18)6-4-11/h3-6,10H,2,7-8H2,1H3,(H,20,21)
Standard InChI Key ANLKTZXNULWNEE-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, reflects its hybrid structure:

  • Tetrahydro-benzothiophene core: A partially saturated bicyclic system with sulfur at position 1.

  • Substituents:

    • 3-Cyano group: Enhances electrophilic character and potential hydrogen-bonding interactions.

    • 5-Methyl group: Contributes to hydrophobic interactions and stereochemical complexity.

    • 2-Amide linkage: Connects the core to a 4-chlorophenyl group, enabling π-stacking and dipole interactions.

The SMILES string CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C#N and InChIKey ANLKTZXNULWNEE-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.391221-58-2
Molecular FormulaC₁₇H₁₅ClN₂OS
Molecular Weight330.83 g/mol
IUPAC Name4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
PubChem CID4337364
SMILESCC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C#N
InChIKeyANLKTZXNULWNEE-UHFFFAOYSA-N

Synthesis and Structural Optimization

General Synthetic Routes

The compound is synthesized through amide-bond formation between a tetrahydro-benzothiophene-2-amine derivative and 4-chlorobenzoyl chloride. Key steps include:

  • Core Preparation: Cyclization of thiophene precursors to form the 4,5,6,7-tetrahydro-1-benzothiophene scaffold.

  • Functionalization: Introduction of cyano and methyl groups at positions 3 and 5, respectively, via nucleophilic substitution or Friedel-Crafts alkylation.

  • Amide Coupling: Reaction of the 2-amino group with 4-chlorobenzoyl chloride using coupling agents like HATU or EDC in the presence of DIPEA .

Stereochemical Considerations

X-ray crystallography of analogous compounds reveals that substituents on the tetrahydro-benzothiophene ring adopt cis–cis configurations, stabilized by intramolecular S–O interactions (2.7–2.8 Å). These interactions reduce conformational flexibility, potentially enhancing target binding .

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

  • Topological Polar Surface Area (TPSA): 85 Ų (indicative of moderate membrane permeability).

  • LogP: Estimated at 3.1 (suggests lipophilicity suitable for CNS penetration).

  • Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors.

Experimental Data Gaps

While solubility and microsomal stability data for this specific compound are unavailable, structurally related analogs exhibit:

  • Aqueous Solubility: <10 µM at pH 7.4.

  • Microsomal Clearance: High in rodent models (Cl >50 mL/min/kg), necessitating prodrug strategies .

Biological Activity and Mechanistic Insights

Kinase Inhibition Hypotheses

The cyano group’s electrophilicity raises speculation about covalent binding to kinase cysteine residues (e.g., EGFR T790M). Docking studies with analogous structures show favorable binding energies (ΔG < -9 kcal/mol) in ATP-binding pockets .

Comparative Analysis with Structural Analogs

Table 2: Activity of Selected Tetrahydro-Benzothiophene Derivatives

CompoundTargetIC₅₀/EC₅₀Key Structural Features
3 (ACS JMC 2023)RORγt12 nM6-Methyl, 1,1-dioxide tetrahydro-thiophene
7 (ACS JMC 2023)RORγt8 nMTrifluoroacetyl, planar phenyl
Target CompoundHypotheticalN/A5-Methyl, 3-cyano, 4-chlorobenzamide

Analog comparisons suggest that electron-withdrawing groups (e.g., Cl, CF₃) improve potency by 3–5-fold, while methyl groups optimize metabolic stability .

Challenges and Future Directions

Synthetic Accessibility

Current routes yield >95% purity via HPLC, but scalability is limited by:

  • Low Amide Coupling Efficiency: <40% yield in polar aprotic solvents.

  • Chiral Resolution Requirements: Enantiomeric excess >98% necessitates costly chiral stationary phases .

Therapeutic Development

  • Lead Optimization: Introduce solubilizing groups (e.g., morpholine) at position 6 to enhance bioavailability.

  • Target Validation: CRISPR-Cas9 screening to identify off-target effects in kinase panels.

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